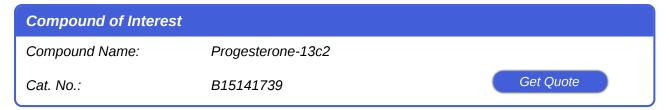


# Progesterone-13C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Progesterone-13C2**, a stable isotope-labeled form of progesterone. This document is intended for use by researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.

### **Core Data Presentation**

Quantitative data for **Progesterone-13C2** is summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
CAS Number	82938-07-6	[1]
Molecular Weight	316.45 g/mol	
Molecular Formula	C19 <sup>13</sup> C2H30O2	_
Synonyms	Pregn-4-ene-3,20-dione-13C2	[2]

# Experimental Protocol: Quantification of Progesterone in Human Serum using Isotope



## **Dilution LC/MS/MS**

**Progesterone-13C2** is frequently utilized as an internal standard in quantitative assays for the determination of endogenous progesterone levels in biological matrices. The following is a detailed methodology for the analysis of progesterone in human serum by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[3]

- 1. Sample Preparation:
- To a 4g aliquot of human serum, a known amount of Progesterone-13C2 is added to achieve an approximate 1:1 ratio of analyte to internal standard.
- For calibration, varying known amounts of unlabeled progesterone (e.g., 2.146, 8.880, and 24.089 ng/g) are added to separate aliquots.
- The samples are allowed to equilibrate for at least 30 minutes to ensure complete mixing of the internal standard with the endogenous analyte. For convenience, a 1-hour equilibration time is often used.[3]
- 2. Liquid Chromatography (LC) Parameters:
- LC System: Agilent 1100 Series or equivalent.[3]
- Column: Zorbax Eclipse XDB-C18.[3]
- Flow Rate: 0.25 mL/min.[3]
- Column Temperature: 30 °C.[3]
- Autosampler Temperature: 10 °C.[3]
- 3. Mass Spectrometry (MS/MS) Parameters:
- Mass Spectrometer: Applied Biosystems API 4000 or equivalent.[3]
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3]
- Scan Type: Multiple Reaction Monitoring (MRM).[3]



MRM Transitions:

Progesterone: m/z 315.2 → 97.1.[3]

Progesterone-13C2: m/z 317.1 → 99.1.[3]

Dwell Time: 0.25 s for each transition.[3]

Gas Settings:

Curtain Gas (Nitrogen): 35 psi.[3]

Collision Gas (Nitrogen): 5 psi.[3]

Ion Source Gas 1 (Air): 70 psi.[3]

Ion Source Gas 2 (Air): 70 psi.[3]

#### 4. Data Analysis:

The concentration of progesterone in the serum samples is determined by calculating the
peak area ratio of the analyte to the internal standard and comparing it to a calibration curve
generated from the standards with known progesterone concentrations.

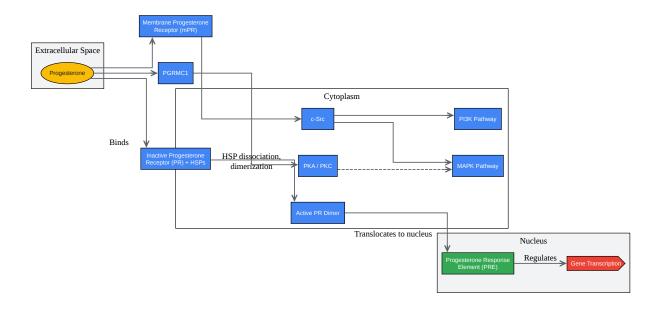
# **Progesterone Signaling and Metabolism**

Progesterone, a crucial steroid hormone, exerts its biological effects through various signaling pathways and is subject to extensive metabolism.

# **Progesterone Signaling Pathway**

Progesterone's effects are primarily mediated by intracellular progesterone receptors (PRs), which act as ligand-activated transcription factors.[4] However, "non-classical" signaling pathways involving membrane-associated receptors and rapid cytoplasmic signaling cascades also play a significant role.[5][6]





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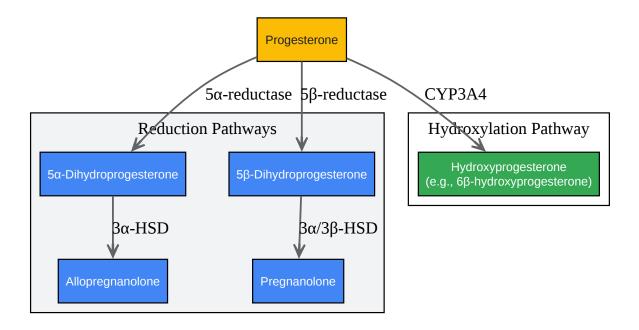
Caption: Progesterone signaling pathways, including classical nuclear and non-classical membrane-initiated pathways.

# **Progesterone Metabolism**

Progesterone undergoes extensive metabolism primarily in the liver. The major metabolic pathway involves reduction by  $5\alpha$ -reductase and  $5\beta$ -reductase, followed by further reduction by



hydroxysteroid dehydrogenases.[7] Cytochrome P450 enzymes, particularly CYP3A4, also play a role in progesterone hydroxylation.[7]



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